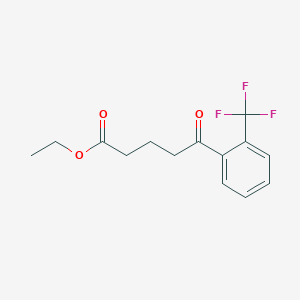

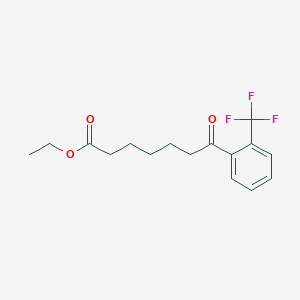

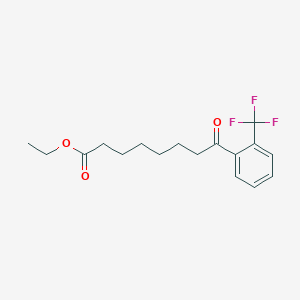

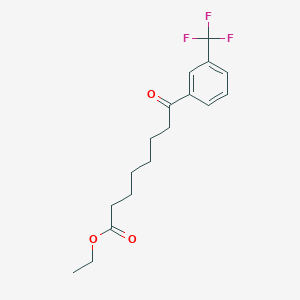

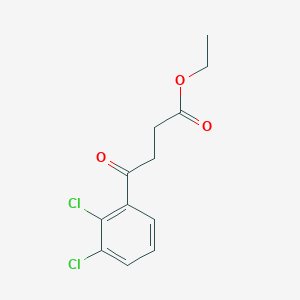

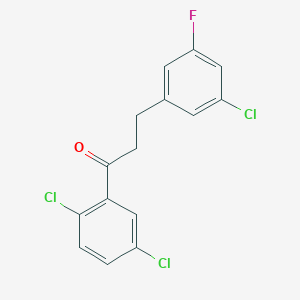

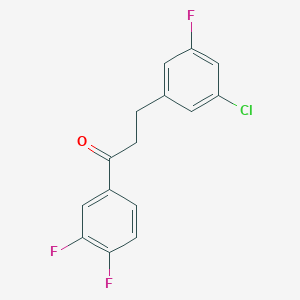

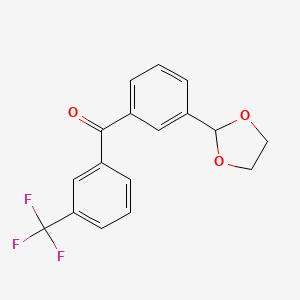

3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

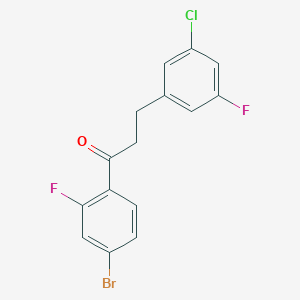

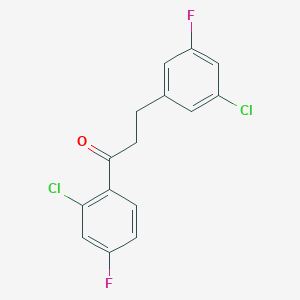

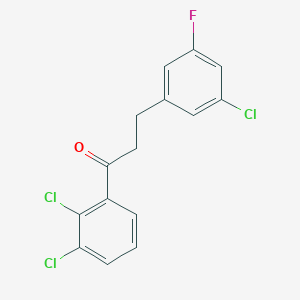

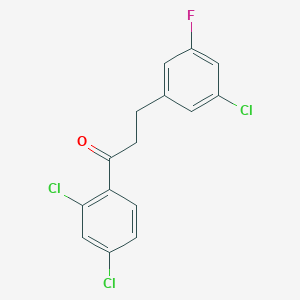

The compound “3-(1,3-Dioxolan-2-YL)-3’-trifluoromethylbenzophenone” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal, and a trifluoromethyl group attached to a benzophenone .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,3-dioxolanes can generally be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The trifluoromethyl group could potentially be introduced through various methods, such as the use of trifluoromethylating reagents .Scientific Research Applications

1. X-Ray Diffraction and Quantum-Chemical Studies

A study conducted by Korlyukov et al. (2003) utilized X-ray diffraction to analyze the molecular structure of a similar compound, 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole. This research highlighted the use of X-ray diffraction and quantum-chemical calculations in understanding the molecular structure and reactivity of related compounds (Korlyukov et al., 2003).

2. Polymerization and Material Properties

Okamoto et al. (2007) investigated the polymerization mechanism of perfluoro-2-methylene-1,3-dioxolane and analyzed the properties of the polymer products. This study is relevant for understanding the applications of similar dioxolane derivatives in polymer science and material properties (Okamoto et al., 2007).

3. Biotransformation in Synthesis

Williams et al. (1990) developed a biotransformation procedure using Pseudomonas putida and toluene dioxygenase for synthesizing intermediates from phenyl-1,3-dioxolanes. This method highlights the application of 1,3-dioxolane derivatives in biotransformation and synthesis of specialty chemicals (Williams et al., 1990).

4. Synthesis of Nucleosides

Bran̊alt et al. (1996) described the synthesis of 1,3-dioxolan-2-ylnucleosides, providing insights into the chemical synthesis processes involving dioxolane derivatives and their potential applications in medicinal chemistry (Bran̊alt et al., 1996).

5. Catalysis and Organic Synthesis

Research by Naeimi et al. (2016) presented a method for synthesizing 2-arylbenzoxazoles, catalyzed by MWCNTs supported KCN, highlighting the role of dioxolane derivatives in catalysis and organic synthesis (Naeimi et al., 2016).

Mechanism of Action

properties

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3/c18-17(19,20)14-6-2-4-12(10-14)15(21)11-3-1-5-13(9-11)16-22-7-8-23-16/h1-6,9-10,16H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJGMPPHTZVOSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645075 |

Source

|

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

514802-37-0 |

Source

|

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.